3-Tropanylindole-3-carboxylate methiodide
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Overview
Description
3-Tropanylindole-3-carboxylate methiodide is a chemical compound known for its role as an antagonist of the 5-hydroxytryptamine 3 receptor. This compound has been studied for its antiemetic effects and its ability to modulate pacemaker activities in the mouse small intestine cells. It also regulates aggressive behavior induced by cocaine in hamsters .
Preparation Methods
The synthesis of 3-Tropanylindole-3-carboxylate methiodide involves several steps. The primary synthetic route includes the reaction of tropane with indole-3-carboxylic acid, followed by methylation using methyl iodide. The reaction conditions typically involve the use of solvents like ethanol or water, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
3-Tropanylindole-3-carboxylate methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methiodide group is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, water, and dichloromethane, with reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-Tropanylindole-3-carboxylate methiodide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: The compound is utilized to study cell signaling pathways in mouse interstitial cells of Cajal.
Medicine: Its antiemetic properties make it a candidate for research in treatments for nausea and vomiting.
Mechanism of Action
The mechanism of action of 3-Tropanylindole-3-carboxylate methiodide involves its antagonistic effects on the 5-hydroxytryptamine 3 receptor. By binding to this receptor, the compound inhibits the receptor’s activity, leading to a reduction in the associated cellular responses. This modulation of receptor activity is responsible for its antiemetic effects and its ability to regulate pacemaker activities in the mouse small intestine cells .
Comparison with Similar Compounds
3-Tropanylindole-3-carboxylate methiodide can be compared with other 5-hydroxytryptamine 3 receptor antagonists, such as ondansetron and granisetron. While all these compounds share a common mechanism of action, this compound is unique in its specific chemical structure and its additional effects on aggressive behavior induced by cocaine in hamsters .
Similar compounds include:
Ondansetron: A well-known antiemetic used in clinical settings.
Granisetron: Another antiemetic with similar applications.
Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life.
Each of these compounds has unique properties that make them suitable for different applications, but this compound stands out due to its specific research applications and effects .
Biological Activity
3-Tropanylindole-3-carboxylate methiodide (3-TCM) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurotransmitter receptor interactions and possible therapeutic applications. This article reviews the biological activity of 3-TCM, focusing on its effects on various cellular processes, mechanisms of action, and relevant case studies.
3-TCM is a derivative of tropane and indole, which are known for their diverse biological activities. The methiodide form enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.
Research indicates that 3-TCM interacts primarily with serotonin receptors, particularly the 5-HT3 receptor. It has been shown to act as an antagonist at this receptor, influencing neurotransmission and potentially impacting conditions related to serotonin dysregulation.
Key Findings:
- Receptor Interaction : 3-TCM has been identified as a potent ligand for serotonin receptors, particularly affecting the 5-HT3 subtype, which is involved in various neuropsychiatric disorders .
- Cellular Effects : Studies have demonstrated that 3-TCM can modulate cell proliferation and survival through its action on signaling pathways associated with serotonin receptors .
Biological Activity and Therapeutic Potential
The biological activity of 3-TCM extends beyond receptor interaction; it has implications in angiogenesis, cancer biology, and neuroprotection.
Neuroprotection
In neuropsychiatric contexts, 3-TCM may offer protective effects against neuronal cell death. Its interaction with serotonin receptors suggests a role in modulating neuroinflammation and apoptosis pathways .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to or including 3-TCM:
- Neuropsychiatric Disorders : A study involving stem-cell-derived motor neurons identified 3-TCM as an effective compound that influences neuronal survival and differentiation .
- Cancer Research : In vivo studies using Drosophila models demonstrated that compounds like 3-TCM could significantly reduce tumor burden when combined with other therapeutic agents .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C18H23IN2O2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;iodide |
InChI |
InChI=1S/C18H22N2O2.HI/c1-20(2)12-7-8-13(20)10-14(9-12)22-18(21)16-11-19-17-6-4-3-5-15(16)17;/h3-6,11-14H,7-10H2,1-2H3;1H |
InChI Key |
FAVUCMGCKDICCE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)C.[I-] |
Origin of Product |
United States |
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